

# 1-(2-Hydroxyethyl)piperidine-4-carbonitrile physical properties

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## Compound of Interest

**Compound Name:** 1-(2-Hydroxyethyl)piperidine-4-carbonitrile

**Cat. No.:** B1314620

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An In-depth Technical Guide to the Physical Properties of **1-(2-Hydroxyethyl)piperidine-4-carbonitrile**

## Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-(2-Hydroxyethyl)piperidine-4-carbonitrile** (CAS No. 21168-73-0).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies for its characterization. It covers key physicochemical parameters, spectral identification, experimental protocols for purity assessment, and essential safety and handling procedures. The guide emphasizes the causality behind experimental choices, providing a framework for robust and reliable characterization of this important synthetic intermediate.

## Core Physicochemical Properties and Molecular Identity

**1-(2-Hydroxyethyl)piperidine-4-carbonitrile** is a bifunctional organic compound featuring a piperidine ring, a hydroxyl group, and a nitrile group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. Its properties are dictated by the interplay of the polar hydroxyl and nitrile groups with the nonpolar heterocyclic backbone.

## Chemical and Molecular Identifiers

A precise understanding of a compound begins with its fundamental identifiers, which are crucial for sourcing, regulatory compliance, and literature searches.

Identifier	Value	Source
CAS Number	21168-73-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>14</sub> N <sub>2</sub> O	<a href="#">[5]</a>
Molecular Weight	154.21 g/mol	<a href="#">[5]</a>
Purity	Typically supplied at ≥95%	<a href="#">[3]</a>

## Known and Predicted Physical Properties

Detailed experimental data for **1-(2-Hydroxyethyl)piperidine-4-carbonitrile** is not extensively published. The properties are largely inferred from data provided by chemical suppliers and predictions based on its structure. For comparison, data for the parent structures, 1-(2-hydroxyethyl)piperidine and piperidine-4-carbonitrile, are instructive.

- 1-(2-hydroxyethyl)piperidine (CAS 3040-44-6): This analog, lacking the nitrile group, is a liquid at room temperature with a boiling point of 199-202 °C and a density of approximately 0.973 g/mL.[\[6\]](#)[\[7\]](#)
- Piperidine-4-carbonitrile (CAS 4395-98-6): This precursor, lacking the hydroxyethyl group, is a liquid with a density of 0.987 g/mL.[\[8\]](#)

The presence of the polar hydroxyl and nitrile groups in the target molecule suggests strong intermolecular hydrogen bonding and dipole-dipole interactions. Consequently, one would anticipate a relatively high boiling point and potential solubility in polar organic solvents.

## Molecular Structure and Spectroscopic Characterization

Confirming the identity and purity of a chemical substance is paramount. Spectroscopic methods provide a definitive fingerprint of the molecular structure.

## Molecular Structure Diagram

The structure of **1-(2-Hydroxyethyl)piperidine-4-carbonitrile** is foundational to understanding its reactivity and physical behavior.

Caption: Molecular structure of **1-(2-Hydroxyethyl)piperidine-4-carbonitrile**.

## Expected Spectral Signatures

While specific spectra for this compound are not publicly available, a senior scientist can predict the key features based on its structure:

- $^1\text{H}$  NMR: Protons on the piperidine ring would appear as complex multiplets. The two sets of methylene protons in the hydroxyethyl group (-N-CH<sub>2</sub>-CH<sub>2</sub>-OH) would likely present as distinct triplets. The proton of the hydroxyl group would be a broad singlet, and the methine proton at the C4 position would be a multiplet.
- $^{13}\text{C}$  NMR: The spectrum would show eight distinct carbon signals. The carbon of the nitrile group (C≡N) would be a key identifier, appearing significantly downfield. The carbons adjacent to the nitrogen and oxygen atoms would also have characteristic chemical shifts.
- IR Spectroscopy: Key vibrational bands would confirm the presence of the primary functional groups: a broad absorption band around 3400 cm<sup>-1</sup> for the O-H stretch of the alcohol and a sharp, medium-intensity peak around 2240 cm<sup>-1</sup> for the C≡N stretch of the nitrile.
- Mass Spectrometry: The molecular ion peak (M<sup>+</sup>) would be observed at m/z = 154. Subsequent fragmentation patterns would likely involve the loss of the hydroxyethyl group or cleavage of the piperidine ring.

## Experimental Protocol: Purity and Identity Verification by GC-MS

For a semi-volatile compound like **1-(2-Hydroxyethyl)piperidine-4-carbonitrile**, Gas Chromatography-Mass Spectrometry (GC-MS) is an authoritative method for assessing purity and confirming identity.<sup>[9]</sup> It provides exceptional separation of volatile impurities and definitive structural information from the mass spectrum.

## Rationale for Method Selection

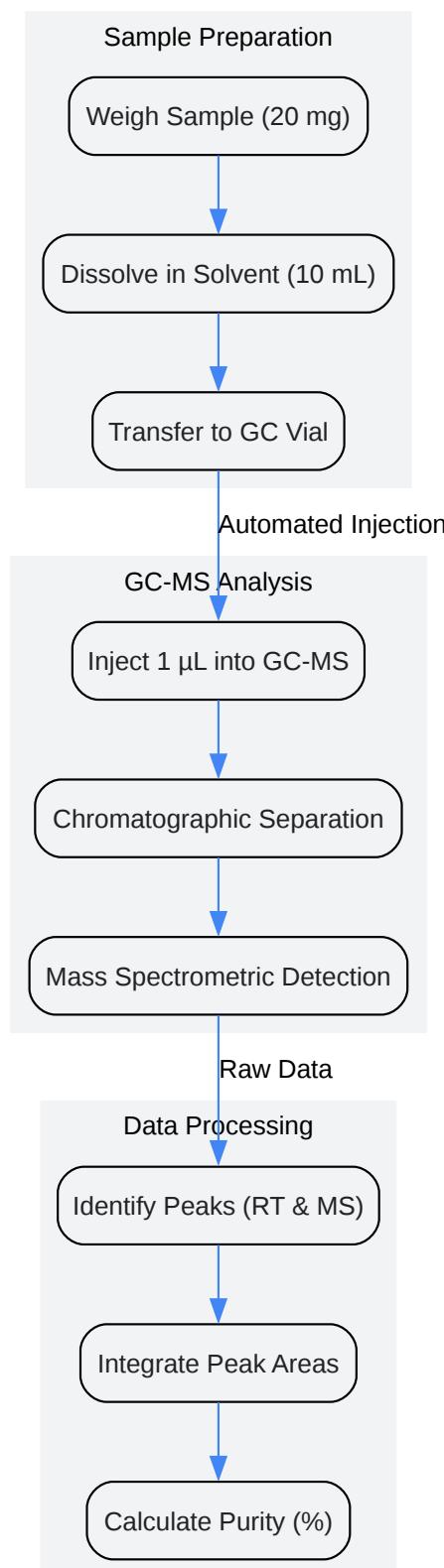
- Expertise: GC is ideal for thermally stable, volatile, and semi-volatile compounds. The combination with Mass Spectrometry allows for the unequivocal identification of the main component and any co-eluting impurities by comparing their mass spectra to known libraries or by analyzing fragmentation patterns.
- Trustworthiness: A validated GC-MS protocol is a self-validating system. System suitability tests, including resolution checks and injector precision, ensure the reliability of each analytical run. The use of an internal standard can provide highly accurate quantification.

## Step-by-Step GC-MS Protocol

- Sample Preparation:
  - Accurately weigh approximately 20 mg of the **1-(2-Hydroxyethyl)piperidine-4-carbonitrile** sample.
  - Dissolve the sample in 10 mL of a suitable solvent, such as methanol or dichloromethane, in a volumetric flask.
  - Vortex until fully dissolved.
  - Transfer an aliquot to a 2 mL GC vial for analysis.
- Instrumentation and Conditions: (A typical starting point for method development)
  - Gas Chromatograph: Agilent GC 8890 or equivalent.
  - Mass Spectrometer: Agilent 5977B MSD or equivalent.
  - Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
  - Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
  - Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

- Injection Volume: 1  $\mu$ L.
- Oven Temperature Program:
  - Initial temperature: 100 °C, hold for 2 minutes.
  - Ramp: Increase to 280 °C at a rate of 15 °C/min.
  - Final hold: Hold at 280 °C for 5 minutes.[9]
- MSD Conditions:
  - Transfer Line Temperature: 280 °C.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Scan Range: 40-400 amu.
- Data Analysis:
  - Identify the peak corresponding to **1-(2-Hydroxyethyl)piperidine-4-carbonitrile** based on its retention time.
  - Confirm identity by matching the acquired mass spectrum with the expected fragmentation pattern.
  - Calculate purity by the area percent method, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.

## Experimental Workflow Diagram



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Caption: GC-MS workflow for purity analysis of **1-(2-Hydroxyethyl)piperidine-4-carbonitrile**.

## Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. While a specific safety data sheet (SDS) for this exact compound is not widely available, safe handling practices can be established based on analogous compounds like 1-(2-Hydroxyethyl)piperidine.[10][11][12]

- Hazard Classification (Anticipated): Based on its analogs, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11] It may also cause respiratory irritation.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
  - Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
  - Skin and Body Protection: A standard laboratory coat should be worn.
  - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. [10]
- Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mist. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

## Conclusion

**1-(2-Hydroxyethyl)piperidine-4-carbonitrile** is a synthetic intermediate with significant potential in pharmaceutical research and development. This guide has consolidated the available physicochemical data and presented a robust framework for its analytical characterization, grounded in established scientific principles. By combining predictive understanding with rigorous experimental protocols like GC-MS, researchers can ensure the quality, purity, and identity of this compound, facilitating its effective use in complex synthetic pathways. Adherence to the outlined safety procedures is essential for responsible laboratory practice.

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